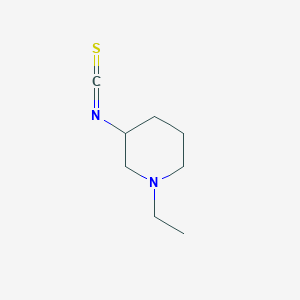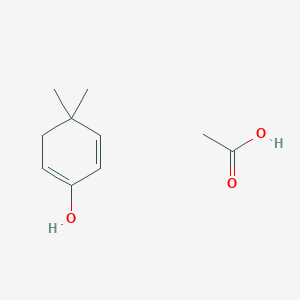
Acetic acid;4,4-dimethylcyclohexa-1,5-dien-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;4,4-dimethylcyclohexa-1,5-dien-1-ol is an organic compound that features a cyclohexadiene ring substituted with two methyl groups and a hydroxyl group, along with an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid;4,4-dimethylcyclohexa-1,5-dien-1-ol typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexadiene ring
Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or crystallization. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The double bonds in the cyclohexadiene ring can be reduced to form a cyclohexane ring.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for hydrogenation reactions.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4,4-dimethylcyclohexa-1,5-dien-1-one.
Reduction: Formation of 4,4-dimethylcyclohexanol.
Substitution: Formation of 4,4-dimethylcyclohexa-1,5-dien-1-chloride.
Wissenschaftliche Forschungsanwendungen
Acetic acid;4,4-dimethylcyclohexa-1,5-dien-1-ol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of acetic acid;4,4-dimethylcyclohexa-1,5-dien-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds, while the cyclohexadiene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 4,4-Dimethylcyclohexa-2,5-dien-1-one
- 4,4-Dimethylcyclohexanol
- 4,4-Dimethylcyclohexa-1,5-dien-1-chloride
Comparison: Acetic acid;4,4-dimethylcyclohexa-1,5-dien-1-ol is unique due to the presence of both a hydroxyl group and an acetic acid moiety. This combination allows for a diverse range of chemical reactions and interactions, making it more versatile compared to similar compounds that lack one of these functional groups.
Eigenschaften
CAS-Nummer |
38610-74-1 |
|---|---|
Molekularformel |
C10H16O3 |
Molekulargewicht |
184.23 g/mol |
IUPAC-Name |
acetic acid;4,4-dimethylcyclohexa-1,5-dien-1-ol |
InChI |
InChI=1S/C8H12O.C2H4O2/c1-8(2)5-3-7(9)4-6-8;1-2(3)4/h3-5,9H,6H2,1-2H3;1H3,(H,3,4) |
InChI-Schlüssel |
FKTJCSOPKMHRDT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC1(CC=C(C=C1)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



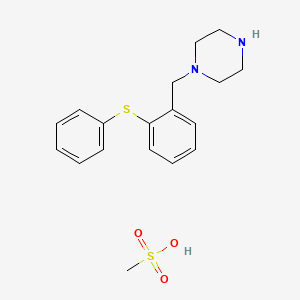
![Dodecanoic acid;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B14662150.png)

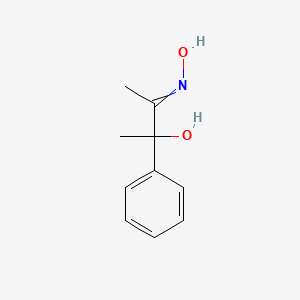
![1,4-Anhydro-1-(2-methyl-7-oxo-4,7-dihydro-2h-pyrazolo[4,3-d]pyrimidin-3-yl)pentitol](/img/structure/B14662179.png)
![Cyclobuta[b]naphthalene-1,2-dione](/img/structure/B14662184.png)
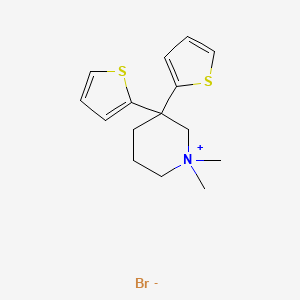
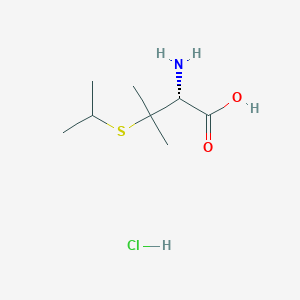
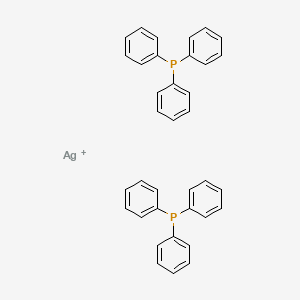
![2-[(Triphenylstannyl)oxy]benzaldehyde](/img/structure/B14662203.png)


